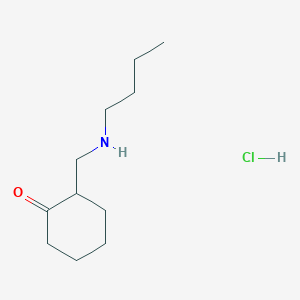
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride is a chemical compound with the molecular formula C11H21NO·HCl It is a derivative of cyclohexanone, featuring a butylaminomethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride typically involves the reaction of cyclohexanone with butylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylaminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylaminomethyl)cyclohexan-1-one;hydrochloride
- 2-(Ethylaminomethyl)cyclohexan-1-one;hydrochloride
- 2-(Propylaminomethyl)cyclohexan-1-one;hydrochloride
Uniqueness
2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride is unique due to the presence of the butylaminomethyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
400053-50-1 |
|---|---|
Molecular Formula |
C11H22ClNO |
Molecular Weight |
219.75 g/mol |
IUPAC Name |
2-(butylaminomethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-3-8-12-9-10-6-4-5-7-11(10)13;/h10,12H,2-9H2,1H3;1H |
InChI Key |
NNHKTTRDJLRDAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1CCCCC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















